molecular formula C10H13BrO B13204278 4-(3-Bromo-2-methylpropyl)phenol

4-(3-Bromo-2-methylpropyl)phenol

Cat. No.: B13204278
M. Wt: 229.11 g/mol
InChI Key: HNMMNCUSWXONCQ-UHFFFAOYSA-N
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Description

4-(3-Bromo-2-methylpropyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a bromine atom and a methyl group attached to the propyl chain, which is connected to the phenol ring. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-2-methylpropyl)phenol can be achieved through several methods. One common approach involves the bromination of 4-(2-methylpropyl)phenol using bromine in the presence of a catalyst. The reaction typically requires a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous bromination processes. This method ensures a consistent supply of the compound and allows for better control over reaction conditions. The use of automated systems and precise measurement of reactants enhances the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromo-2-methylpropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2-methylpropyl)phenol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and interact with electron-rich sites in biological molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activities and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromo-2-methylpropyl)phenol is unique due to the specific positioning of the bromine and methyl groups, which confer distinct reactivity and properties. This makes it valuable in various chemical reactions and applications that require precise control over molecular interactions .

Properties

Molecular Formula

C10H13BrO

Molecular Weight

229.11 g/mol

IUPAC Name

4-(3-bromo-2-methylpropyl)phenol

InChI

InChI=1S/C10H13BrO/c1-8(7-11)6-9-2-4-10(12)5-3-9/h2-5,8,12H,6-7H2,1H3

InChI Key

HNMMNCUSWXONCQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)O)CBr

Origin of Product

United States

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